Desacetylcefotaxime

Catalog No.
S525685
CAS No.
66340-28-1
M.F
C14H15N5O6S2
M. Wt
413.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetylcefotaxime

CAS Number

66340-28-1

Product Name

Desacetylcefotaxime

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7-/t8-,12-/m1/s1

InChI Key

FHYWAOQGXIZAAF-GHXIOONMSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Solubility

Soluble in DMSO

Synonyms

deacetylcefotaxime, desacetylcefotaxime, desacetylcefotaxime, monosodium salt, desacetylcefotaxime, monosodium salt, (6R-trans)-isomer

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O

Description

The exact mass of the compound Desacetylcefotaxime is 413.0464 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.9

Exact Mass

413.0464

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6E65O1Y1P8

Other CAS

66340-28-1

Dates

Modify: 2023-08-15
1: Buijk SE, Gyssens IC, Mouton JW, Metselaar HJ, Groenland TH, Verbrugh HA, Bruining HA. Perioperative pharmacokinetics of cefotaxime in serum and bile during continuous and intermittent infusion in liver transplant patients. J Antimicrob Chemother. 2004 Jul;54(1):199-205. Epub 2004 Jun 2. PubMed PMID: 15175266.
2: Boccazzi A, Tonelli P, Bellosta C, Careddu P. Clinical and pharmacological evaluation of a modified cefotaxime bid regimen versus traditional tid in pediatric lower respiratory tract infections. Diagn Microbiol Infect Dis. 1998 Dec;32(4):265-72. PubMed PMID: 9934543.
3: Jones RN, Marshall SA, Grimm H. Antimicrobial interactions (synergy) of teicoplanin with two broad-spectrum drugs (cefotaxime, ofloxacin) tested against gram-positive isolates from Germany and the United States. Diagn Microbiol Infect Dis. 1997 Oct;29(2):87-94. PubMed PMID: 9368084.
4: Doit C, Barre J, Cohen R, Bonacorsi S, Bourrillon A, Bingen EH. Bactericidal activity against intermediately cephalosporin-resistant Streptococcus pneumoniae in cerebrospinal fluid of children with bacterial meningitis treated with high doses of cefotaxime and vancomycin. Antimicrob Agents Chemother. 1997 Sep;41(9):2050-2. PubMed PMID: 9303415; PubMed Central PMCID: PMC164066.
5: Friedland IR, Klugman KP. Cerebrospinal fluid bactericidal activity against cephalosporin-resistant Streptococcus pneumoniae in children with meningitis treated with high-dosage cefotaxime. Antimicrob Agents Chemother. 1997 Sep;41(9):1888-91. PubMed PMID: 9303379; PubMed Central PMCID: PMC164030.
6: Barry AL, Brown SD, Novick WJ. Criteria for testing the susceptibility of Streptococcus pneumoniae to cefotaxime and its desacetyl metabolite using 1 microgram or 30 micrograms cefotaxime disks. Eur J Clin Microbiol Infect Dis. 1995 Aug;14(8):724-6. PubMed PMID: 8565996.
7: Kearns GL, Young RA. Pharmacokinetics of cefotaxime and desacetylcefotaxime in the young. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):97-104. Review. PubMed PMID: 7587057.
8: Turnidge JD. Pharmacodynamic (kinetic) considerations in the treatment of moderately severe infections with cefotaxime. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):57-69. Review. PubMed PMID: 7587052.
9: Patel KB, Nicolau DP, Nightingale CH, Quintiliani R. Pharmacokinetics of cefotaxime in healthy volunteers and patients. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):49-55. PubMed PMID: 7587050.
10: Jones RN. Cefotaxime and desacetylcefotaxime antimicrobial interactions. The clinical relevance of enhanced activity: a review. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):19-33. Review. PubMed PMID: 7587039.
11: Cormican MG, Erwin ME, Jones RN. Bactericidal activity of cefotaxime, desacetylcefotaxime, rifampin, and various combinations tested at cerebrospinal fluid levels against penicillin-resistant Streptococcus pneumoniae. Diagn Microbiol Infect Dis. 1995 May-Jun;22(1-2):119-23. PubMed PMID: 7587024.
12: Jenkins SG, Lewis JW. Synergistic interaction between ofloxacin and cefotaxime against common clinical pathogens. Infection. 1995 May-Jun;23(3):154-61. Erratum in: Infection 1995 Jul-Aug;23(4):245. PubMed PMID: 7499004.
13: Dyke JW, Angones D, Bhakta D, Tenjarla G, Kumar A. Antimicrobial activity of new antibiotics against bacterial isolates from a community hospital. Chemotherapy. 1993 Sep-Oct;39(5):315-21. PubMed PMID: 8370322.
14: Gardner SY, Sweeney RW, Divers TJ. Pharmacokinetics of cefotaxime in neonatal pony foals. Am J Vet Res. 1993 Apr;54(4):576-9. PubMed PMID: 8484578.
15: White RL, Kays MB, Friedrich LV, Del Bene VE. Impact of different statistical methodologies on the evaluation of the in-vitro MICs for Bacteroides fragilis of selected cephalosporins and cephamycins. J Antimicrob Chemother. 1993 Jan;31(1):57-64. PubMed PMID: 8444675.
16: Canawati HN. A reassessment of the activity of the third-generation cephalosporins against anaerobes and Staphylococcus aureus. Am J Surg. 1992 Oct;164(4A Suppl):24S-27S. PubMed PMID: 1443357.
17: Kamnev IuV, Manuĭlov KK, Orlov VA, Sokolova VI. [Pharmacokinetics of cefotaxime and desacetylcefotaxime in the blood serum and bronchial secretion in patients with chronic bronchitis after administration of a single 24-hour dose]. Antibiot Khimioter. 1991 Oct;36(10):42-4. Russian. PubMed PMID: 1805696.
18: Vallée F, LeBel M. Comparative study of pharmacokinetics and serum bactericidal activity of ceftizoxime and cefotaxime. Antimicrob Agents Chemother. 1991 Oct;35(10):2057-64. PubMed PMID: 1759827; PubMed Central PMCID: PMC245326.
19: Ko RJ, Sattler FR, Nichols S, Akriviadis E, Runyon B, Appleman M, Cohen JL, Koda RT. Pharmacokinetics of cefotaxime and desacetylcefotaxime in patients with liver disease. Antimicrob Agents Chemother. 1991 Jul;35(7):1376-80. PubMed PMID: 1929296; PubMed Central PMCID: PMC245175.
20: Mandell LA, Afnan M. Synergistic killing of gram-negative bacilli by cefotaxime, its desacetyl metabolite and human polymorphonuclear neutrophils. J Antimicrob Chemother. 1991 Jun;27(6):817-28. PubMed PMID: 1938688.

Explore Compound Types